

Spectroscopic Data of 4-Formylpyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Isonicotinaldehyde 2-pyridin

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This guide provides a comprehensive overview of the spectroscopic data for 4-Formylpyridine (also known as pyridine-4-carboxaldehyde), a key organic compound used in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols.

Chemical Structure

IUPAC Name: pyridine-4-carbaldehyde[1] Molecular Formula: C₆H₅NO[2] Molecular Weight: 107.11 g/mol [2][3] CAS Number: 872-85-5[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

Proton NMR data provides information on the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton shows a characteristic downfield shift.

Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in DMSO (ppm)	Multiplicity	Coupling Constant (J) in DMSO (Hz)
Aldehyde-H	10.11	10.33	s	-
H-2, H-6	8.90	9.06	d	5.2
H-3, H-5	7.72	7.96	d	5.2

Data sourced from ChemicalBook.[5]

¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)
C=O	192.5
C-4	142.0
C-2, C-6	151.0
C-3, C-5	122.0

Note: Specific peak assignments can vary slightly based on the solvent and reference standard used. Data is representative.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for obtaining NMR spectra of 4-Formylpyridine.

- **Sample Preparation:** A small amount of 4-Formylpyridine (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

- **Instrument Setup:** The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 300 MHz or 500 MHz for ^1H NMR).^[5] The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.^[6] Key acquisition parameters include the pulse width, acquisition time, and relaxation delay.^[6] For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.^[6]
- **Data Processing:** The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons corresponding to each peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 4-Formylpyridine shows characteristic absorption bands for the aldehyde and aromatic pyridine ring functionalities.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3050	C-H stretch	Aromatic (Pyridine)
~2850, ~2750	C-H stretch	Aldehyde (Fermi doublet)
~1700	C=O stretch	Aldehyde
~1600, ~1560	C=C stretch	Aromatic (Pyridine)
~1400	C-H bend	Aldehyde
~820	C-H out-of-plane bend	Aromatic (para-substituted)

Note: Peak positions can vary based on the sample preparation method (e.g., neat liquid, solution, or KBr pellet).

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of liquid 4-Formylpyridine is as follows.

- **Sample Preparation (Thin Film Method):** Since 4-Formylpyridine is a liquid at room temperature, the simplest method is to prepare a thin film.^[4] A drop of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform liquid film.
- **Background Spectrum:** A background spectrum of the empty sample compartment (or the clean salt plates) is collected. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves.
- **Sample Spectrum:** The sample holder containing the prepared salt plates is placed in the IR beam path. The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands. The positions (wavenumber), intensities, and shapes of the peaks are used to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Parameter	Value	Notes
Molecular Ion $[M]^+$	m/z 107	Corresponds to the molecular weight of C_6H_5NO .
Base Peak	m/z 107	The molecular ion is the most abundant fragment.
Other Fragments	m/z 80, 81, 78	Observed in MS/MS spectra, corresponding to fragmentation of the pyridine ring. [1]

Data sourced from PubChem and NIST.[\[1\]](#)[\[3\]](#)

Experimental Protocol for Mass Spectrometry

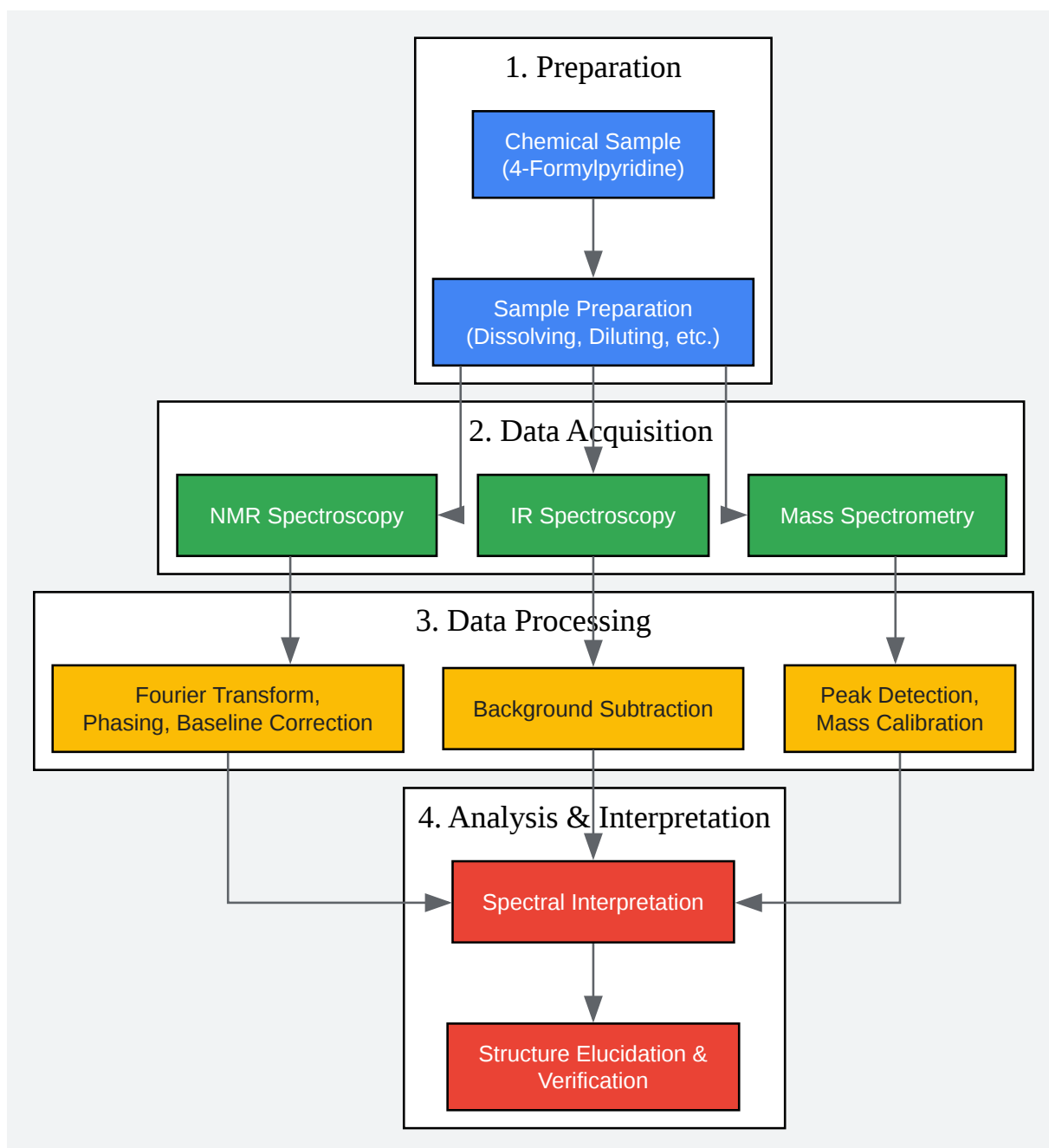
A general protocol for analyzing 4-Formylpyridine using Electrospray Ionization (ESI) Mass Spectrometry is described below.

- Sample Preparation:** A dilute solution of 4-Formylpyridine is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ($[M+H]^+$). The typical concentration is in the range of 1-10 $\mu\text{g/mL}$.[\[7\]](#)
- Instrument Calibration:** The mass spectrometer is calibrated using a known standard compound to ensure accurate mass measurements.
- Sample Introduction:** The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

- **Ionization:** In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions (e.g., $[M+H]^+$).
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z . The spectrum is then analyzed to determine the molecular weight and fragmentation patterns of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Formylpyridine.



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